molecular formula C9H13NO2 B061653 (S,E)-1-(But-1-en-1-yl)-5-oxopyrrolidine-2-carbaldehyde CAS No. 160024-28-2

(S,E)-1-(But-1-en-1-yl)-5-oxopyrrolidine-2-carbaldehyde

Cat. No. B061653
M. Wt: 167.2 g/mol
InChI Key: XBZXCYXZINUSAX-HFSLJOEWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S,E)-1-(But-1-en-1-yl)-5-oxopyrrolidine-2-carbaldehyde is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a versatile compound that has been studied for its synthesis method, mechanism of action, biochemical and physiological effects, and future directions.

Mechanism Of Action

The mechanism of action of (S,E)-1-(But-1-en-1-yl)-5-oxopyrrolidine-2-carbaldehyde is not fully understood. However, it is believed that the compound acts by inhibiting the growth of microorganisms by disrupting their cell membranes. It has also been suggested that the compound may act by chelating metal ions, thereby preventing their biological activity.

Biochemical And Physiological Effects

(S,E)-1-(But-1-en-1-yl)-5-oxopyrrolidine-2-carbaldehyde has been found to have significant biochemical and physiological effects. It has been shown to have potent antioxidant activity, which may be useful in the treatment of oxidative stress-related diseases. The compound has also been studied for its potential use as an anti-inflammatory agent.

Advantages And Limitations For Lab Experiments

The advantages of using (S,E)-1-(But-1-en-1-yl)-5-oxopyrrolidine-2-carbaldehyde in lab experiments include its ease of synthesis, high purity, and versatility. However, the compound has some limitations, including its potential toxicity and instability in certain solvents.

Future Directions

There are several future directions for the study of (S,E)-1-(But-1-en-1-yl)-5-oxopyrrolidine-2-carbaldehyde. These include its potential use in the development of new antimicrobial agents, fluorescent probes, and antioxidants. The compound may also be studied for its potential use in the treatment of inflammatory diseases and cancer.
In conclusion, (S,E)-1-(But-1-en-1-yl)-5-oxopyrrolidine-2-carbaldehyde is a versatile compound that has potential applications in various fields of scientific research. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been extensively studied. Further research is needed to fully understand the potential of this compound in various fields.

Synthesis Methods

The synthesis of (S,E)-1-(But-1-en-1-yl)-5-oxopyrrolidine-2-carbaldehyde involves the reaction of 1,5-diketone with butenyl Grignard reagent. The reaction is carried out in the presence of a catalytic amount of copper(II) chloride and a solvent such as tetrahydrofuran. The resulting product is then purified by column chromatography to obtain a pure form of the compound.

Scientific Research Applications

(S,E)-1-(But-1-en-1-yl)-5-oxopyrrolidine-2-carbaldehyde has been extensively studied for its potential applications in scientific research. It has been found to have significant antimicrobial activity against various pathogenic bacteria and fungi. The compound has also been studied for its potential use as a fluorescent probe for the detection of metal ions.

properties

IUPAC Name

(2S)-1-[(E)-but-1-enyl]-5-oxopyrrolidine-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO2/c1-2-3-6-10-8(7-11)4-5-9(10)12/h3,6-8H,2,4-5H2,1H3/b6-3+/t8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBZXCYXZINUSAX-HFSLJOEWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC=CN1C(CCC1=O)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC/C=C/N1[C@@H](CCC1=O)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S,E)-1-(But-1-en-1-yl)-5-oxopyrrolidine-2-carbaldehyde

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